molecular formula C14H17N5OS B2728620 N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 2380173-50-0

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2728620
CAS No.: 2380173-50-0
M. Wt: 303.38
InChI Key: RUVTXQOORSVHAA-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core with a methoxyethyl and a methylthiophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-N-((5-methylthiophen-2-yl)methyl)ethanamine hydrochloride
  • 2-Acetyl-5-methylthiophene
  • Indole derivatives

Uniqueness

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of functional groups and its pyrazolo[3,4-d]pyrimidine core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c1-9-4-5-12(21-9)11(20-3)7-15-13-10-6-18-19(2)14(10)17-8-16-13/h4-6,8,11H,7H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVTXQOORSVHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC2=C3C=NN(C3=NC=N2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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